Tiron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

One promising area of scientific research for Tiron is in its application for Redox Flow Batteries (RFBs). These rechargeable batteries store energy in chemical compounds dissolved in liquid electrolytes. Tiron shows potential as an active species in RFBs due to its electrochemical properties [].

Favorable Behavior in Acidic Solutions

Studies have shown that Tiron exhibits a simple and efficient electrochemical behavior in acidic aqueous solutions (pH below 4) []. This translates to faster electrode kinetics and a diffusion-controlled process, making it suitable for RFB applications.

Impact of pH

Research suggests that increasing the pH above 4 complicates the electrode reaction of Tiron []. This complexity can lead to inefficiencies in the battery.

Reversibility and Stability

While Tiron exhibits fast reaction rates, a portion of its capacity is irreversible during the initial charging cycle []. This indicates a structural change in the molecule, potentially requiring an "activation process" to optimize its performance and stability in RFBs.

Promising Initial Results

Despite the need for further development, preliminary research shows promising results for Tiron as an RFB component. Studies report average coulombic and energy efficiencies of 93% and 82% respectively, indicating minimal self-discharge during short-term cycling [].

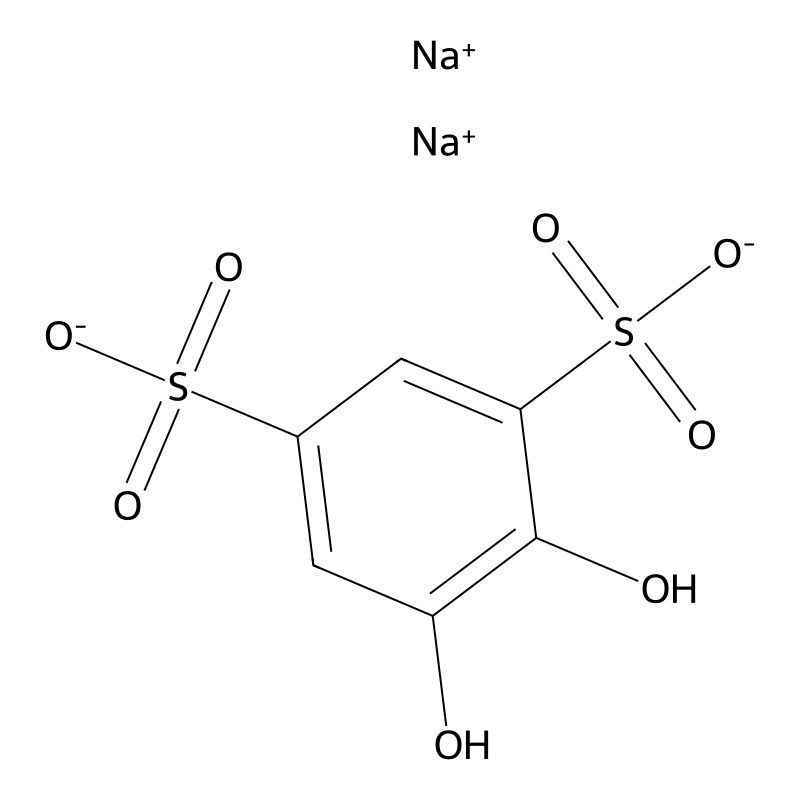

Tiron, scientifically known as 1,2-dihydroxybenzene-3,5-disulfonic acid, is a synthetic organic compound that serves primarily as a chelating agent. It is characterized by its ability to form stable complexes with various metal ions, particularly iron. Tiron is often used in analytical chemistry due to its selectivity and sensitivity in detecting metal ions, making it valuable in both laboratory and industrial applications.

The chemical formula of Tiron is , and it appears as a white crystalline solid that is soluble in water. Its structure features two hydroxyl groups and two sulfonate groups, which contribute to its strong chelating properties. The compound is commonly referred to by its disodium salt form, which enhances its solubility and reactivity in aqueous solutions.

- Tiron's primary mechanism of action involves chelation. The negatively charged molecule acts as a ligand, donating electrons to metal ions and forming stable complexes. This chelation process can:

- Tiron is generally considered non-toxic. However, as with any chemical, proper handling procedures are recommended to avoid potential irritation.

- Safety data sheets (SDS) for Tiron typically advise wearing gloves and eye protection when handling the compound.

- Complex Formation: Tiron readily forms complexes with ferrous iron () and ferric iron (). The formation of these complexes can be represented as follows:

- Oxidation Reactions: Tiron can be oxidized by superoxide anions (). The kinetics of this reaction have been studied extensively, showing that Tiron acts as a reducing agent in the presence of superoxide .

- Electro

Tiron exhibits notable biological activity, particularly due to its chelating properties. It has been studied for its potential role in:

- Antioxidant Activity: Tiron can scavenge free radicals and may protect biological systems from oxidative stress.

- Metal Ion Regulation: By chelating metal ions, Tiron can influence various biochemical pathways, potentially affecting enzyme activities that depend on metal cofactors.

Research indicates that Tiron may also have implications in pharmacology and toxicology by modulating the bioavailability of essential trace metals .

Tiron can be synthesized through several methods, including:

- Sulfonation of Catechol: One common method involves the sulfonation of catechol using sulfuric acid or chlorosulfonic acid, followed by neutralization to form the disodium salt.

- Hydroxylation of Benzene Derivatives: Another approach includes hydroxylating suitable benzene derivatives under controlled conditions to introduce the necessary functional groups.

These synthetic routes allow for the production of Tiron with varying degrees of purity and yield depending on the specific conditions employed.

Tiron finds applications across multiple fields:

- Analytical Chemistry: Used as a reagent for the quantitative determination of iron and other transition metals.

- Environmental Science: Employed in studies related to soil chemistry and heavy metal ion interactions.

- Industrial Processes: Utilized in water treatment processes to remove excess metal ions from wastewater.

- Biochemistry: Investigated for potential therapeutic applications due to its metal-chelating properties.

Numerous studies have focused on Tiron's interactions with various substances:

- Metal Ion Complexes: Research has shown that Tiron forms stable complexes with several metal ions beyond iron, including copper and lead. These interactions are crucial for understanding its role in environmental remediation .

- Kinetic Studies: Kinetic analyses have been performed on the oxidation reactions involving Tiron, providing insights into its reactivity under different conditions .

Such studies highlight Tiron's versatility as a chelator and its importance in both analytical and biological contexts.

Several compounds exhibit similar chelating properties to Tiron. Here are notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic acid | C10H16N2O8 | Binds multiple metal ions; widely used in medicine. |

| 1,10-Phenanthroline | C12H8N2 | Forms stable complexes with transition metals; used in analytical chemistry. |

| 2,3-Dihydroxybenzoic acid | C7H6O4 | Similar structure; used as a chelator but less selective than Tiron. |

Tiron's uniqueness lies in its dual hydroxyl and sulfonate functional groups, which enhance solubility and selectivity for certain metal ions compared to other chelators. This makes it particularly effective in specific applications within analytical chemistry and environmental science.

Solubility Parameters and Behavior

Tiron demonstrates exceptional water solubility with a solubility of 1350 g/L at ambient temperature [1] [2] [3]. This high aqueous solubility stems from its disodium salt structure and the presence of multiple hydrophilic functional groups, including sulfonate and hydroxyl moieties. The compound exhibits a log P (octanol-water partition coefficient) of 0.3 at 25°C and pH 6.5 [1] [3], indicating a strong hydrophilic character and minimal partitioning into lipophilic phases.

The surface tension of Tiron solutions is 72.83 mN/m at a concentration of 1 g/L and temperature of 19.5°C [1] [3], which is slightly higher than pure water, suggesting that Tiron acts as a weak surface tension enhancer rather than a surfactant. The compound displays pronounced hygroscopic behavior [1] [2], readily absorbing moisture from the atmosphere due to its ionic nature and multiple hydrogen bonding sites.

| Parameter | Value | Conditions |

|---|---|---|

| Water Solubility | 1350 g/L | Ambient temperature |

| LogP (octanol-water) | 0.3 | 25°C, pH 6.5 |

| Surface Tension | 72.83 mN/m | 1 g/L, 19.5°C |

| Hygroscopicity | High | Atmospheric conditions |

| Vapor Pressure | 0 Pa | 25°C |

Acid-Base Characteristics and pKa Values

Tiron exhibits distinct acid-base characteristics due to its multiple ionizable functional groups. The compound contains two phenolic hydroxyl groups and two sulfonic acid groups, creating a complex ionization pattern. The pKa2 value is 12.6 (μ=0.1, 20°C) [4], representing the second deprotonation of the catechol moiety. This relatively high pKa value indicates that the phenolic hydroxyl groups remain largely protonated under physiological conditions.

In aqueous solution, Tiron maintains a pH of 5.0 when dissolved at 10 g/L in water at 20°C [1] [2] [3]. This mildly acidic behavior results from the influence of the sulfonate groups and the partial ionization of the hydroxyl groups. The ionization state of Tiron significantly affects its metal-binding properties and spectroscopic characteristics, with deprotonation enhancing its chelating ability.

| Property | Value | Conditions |

|---|---|---|

| pKa2 | 12.6 | μ=0.1, 20°C |

| Solution pH | 5.0 | 10 g/L in H2O, 20°C |

| Ionization State | Partially ionized | Physiological pH |

Redox Properties

Tiron demonstrates significant redox activity that is highly dependent on solution pH and the presence of metal ions. In acidic solutions (pH < 4), the electrode reaction of Tiron exhibits a simple process at relatively high potential with favorable quasi-reversibility [5]. The compound shows fast electrode kinetics and follows a diffusion-controlled process [5], making it electrochemically active under these conditions.

However, in solutions with pH > 4, the electrode reaction becomes complicated [5], suggesting pH-dependent changes in the redox mechanism. Tiron's most notable redox behavior involves its interaction with iron species. The compound forms highly reactive iron(II)-Tiron complexes, particularly the 1:2 Fe(II)-tiron complex (FeL₂⁶⁻) [6] [7] [8], which exhibits substantial reducing capabilities.

The iron(III)-Tiron system displays complex redox chemistry with pH-dependent stoichiometry [9] [10] [11]. Different iron complexes form at various pH ranges: turquoise-green (1:1), purple (1:2), and red (1:3) complexes [4] [12] [9] [10], each with distinct redox potentials and stability constants.

| pH Range | Redox Behavior | Complex Formed |

|---|---|---|

| < 4 | Simple, quasi-reversible | Variable |

| > 4 | Complicated mechanism | pH-dependent |

| Variable | Fe(II) reduction | 1:2 Fe-Tiron complex |

| Variable | Fe(III) complexation | 1:1, 1:2, 1:3 stoichiometry |

Spectroscopic Profiles and Signatures

Tiron exhibits distinctive spectroscopic characteristics across multiple analytical techniques. In ultraviolet-visible spectroscopy, the compound shows an absorption maximum (λmax) at 290-291 nm in buffer at pH 2.5 [1] [13] [14]. The specific absorptivity (A 1%/1cm) ranges from 100-125 at λmax with 0.05 g/L concentration in buffer at pH 2.5 [13] [14].

The metal complexes of Tiron display characteristic spectroscopic signatures that are invaluable for analytical applications. Iron(III)-Tiron complexes exhibit distinct absorption bands: the 1:1 complex shows absorption at 680 nm and 420 nm, while oxidized forms display shifted absorption maxima [12] [15] [9] [10]. These pH-dependent color changes - from turquoise-green to purple to red - correspond to different complex stoichiometries and provide visual indicators for complex formation [4] [12] [9] [10].

Infrared spectroscopy reveals characteristic bands for O-H, S=O, and aromatic C=C vibrations [16] [17] [18] [19], enabling functional group identification. The sulfonate stretching vibrations appear in the expected regions for organosulfur compounds, while hydroxyl stretching provides information about hydrogen bonding and metal coordination.

Nuclear magnetic resonance spectroscopy shows chemical shifts dependent on the molecular environment [20] [21] [22] [23]. The aromatic protons appear in the expected downfield regions, while the hydroxyl protons may exhibit broadening due to exchange processes and hydrogen bonding.

| Spectroscopic Technique | Key Features | Applications |

|---|---|---|

| UV-Visible | λmax = 290-291 nm (pH 2.5) | Quantification, identification |

| UV-Visible (Fe complexes) | 680 nm, 420 nm (Fe-III) | Metal detection, complex analysis |

| Infrared | O-H, S=O, C=C bands | Functional group identification |

| NMR | Environment-dependent shifts | Structural characterization |

| Metal Complex Visible | pH-dependent color changes | Visual complex detection |

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

M09 - Other drugs for disorders of the musculo-skeletal system

M09A - Other drugs for disorders of the musculo-skeletal system

M09AB - Enzymes

M09AB01 - Chymopapain

Pictograms

Irritant;Health Hazard

Other CAS

9001-09-6

Wikipedia

General Manufacturing Information

Dates

2: Kim KJ, Park JM, Lee JS, Kim YS, Kangwan N, Han YM, Kang EA, An JM, Park YK, Hahm KB. Oligonol prevented the relapse of dextran sulfate sodium-ulcerative colitis through enhancing NRF2-mediated antioxidative defense mechanism. J Physiol Pharmacol. 2018 Jun;69(3). doi: 10.26402/jpp.2018.3.03. Epub 2018 Aug 22. PubMed PMID: 30149369.

3: In brief: Auvi-Q epinephrine auto-injector for infants and toddlers. Med Lett Drugs Ther. 2018 May 21;60(1547):83. PubMed PMID: 29913465.

4: Ajayi BO, Adedara IA, Ajani OS, Oyeyemi MO, Farombi EO. [6]-Gingerol modulates spermatotoxicity associated with ulcerative colitis and benzo[a]pyrene exposure in BALB/c mice. J Basic Clin Physiol Pharmacol. 2018 Jun 27;29(3):247-256. doi: 10.1515/jbcpp-2017-0140. PubMed PMID: 29902912.

5: Rtibi K, Grami D, Wannes D, Selmi S, Amri M, Sebai H, Marzouki L. Ficus carica aqueous extract alleviates delayed gastric emptying and recovers ulcerative colitis-enhanced acute functional gastrointestinal disorders in rats. J Ethnopharmacol. 2018 Oct 5;224:242-249. doi: 10.1016/j.jep.2018.06.001. Epub 2018 Jun 2. PubMed PMID: 29870788.

6: Fiori J, Pasquini B, Caprini C, Orlandini S, Furlanetto S, Gotti R. Chiral analysis of theanine and catechin in characterization of green tea by cyclodextrin-modified micellar electrokinetic chromatography and high performance liquid chromatography. J Chromatogr A. 2018 Aug 10;1562:115-122. doi: 10.1016/j.chroma.2018.05.063. Epub 2018 May 28. PubMed PMID: 29859684.

7: Koseki T, Ichikawa K, Sasaki K, Shiono Y. Characterization of a novel Aspergillus oryzae tannase expressed in Pichia pastoris. J Biosci Bioeng. 2018 Nov;126(5):553-558. doi: 10.1016/j.jbiosc.2018.05.010. Epub 2018 May 31. PubMed PMID: 29859669.

8: Liu X, Kang J, Wang Y, Li W, Guo H, Xu L, Guo X, Zhou F, Jia X. Amine-Triggered Dopamine Polymerization: From Aqueous Solution to Organic Solvents. Macromol Rapid Commun. 2018 Jun;39(12):e1800160. doi: 10.1002/marc.201800160. Epub 2018 May 11. PubMed PMID: 29748992.

9: Guo Y, Wu R, Gaspar JM, Sargsyan D, Su ZY, Zhang C, Gao L, Cheng D, Li W, Wang C, Yin R, Fang M, Verzi MP, Hart RP, Kong AN. DNA methylome and transcriptome alterations and cancer prevention by curcumin in colitis-accelerated colon cancer in mice. Carcinogenesis. 2018 May 3;39(5):669-680. doi: 10.1093/carcin/bgy043. PubMed PMID: 29547900; PubMed Central PMCID: PMC6248359.

10: De Neve N, Vlaeminck B, Gadeyne F, Claeys E, Van der Meeren P, Fievez V. Promising perspectives for ruminal protection of polyunsaturated fatty acids through polyphenol-oxidase-mediated crosslinking of interfacial protein in emulsions. Animal. 2018 Dec;12(12):2539-2550. doi: 10.1017/S1751731118000423. Epub 2018 Mar 16. PubMed PMID: 29547375.

11: Murota K, Nakamura Y, Uehara M. Flavonoid metabolism: the interaction of metabolites and gut microbiota. Biosci Biotechnol Biochem. 2018 Apr;82(4):600-610. doi: 10.1080/09168451.2018.1444467. Epub 2018 Mar 5. Review. PubMed PMID: 29504827.

12: Utsumi D, Matsumoto K, Tsukahara T, Amagase K, Tominaga M, Kato S. Transient receptor potential vanilloid 1 and transient receptor potential ankyrin 1 contribute to the progression of colonic inflammation in dextran sulfate sodium-induced colitis in mice: Links to calcitonin gene-related peptide and substance P. J Pharmacol Sci. 2018 Mar;136(3):121-132. doi: 10.1016/j.jphs.2017.12.012. Epub 2018 Feb 8. PubMed PMID: 29478714.

13: Garrido-Gil P, Rodriguez-Perez AI, Dominguez-Meijide A, Guerra MJ, Labandeira-Garcia JL. Bidirectional Neural Interaction Between Central Dopaminergic and Gut Lesions in Parkinson's Disease Models. Mol Neurobiol. 2018 Sep;55(9):7297-7316. doi: 10.1007/s12035-018-0937-8. Epub 2018 Feb 5. PubMed PMID: 29404956.

14: Bing X, Xuelei L, Wanwei D, Linlang L, Keyan C. EGCG Maintains Th1/Th2 Balance and Mitigates Ulcerative Colitis Induced by Dextran Sulfate Sodium through TLR4/MyD88/NF-κB Signaling Pathway in Rats. Can J Gastroenterol Hepatol. 2017;2017:3057268. doi: 10.1155/2017/3057268. Epub 2017 Dec 18. PubMed PMID: 29404307; PubMed Central PMCID: PMC5748319.

15: Ajayi BO, Adedara IA, Farombi EO. Protective mechanisms of 6-gingerol in dextran sulfate sodium-induced chronic ulcerative colitis in mice. Hum Exp Toxicol. 2018 Oct;37(10):1054-1068. doi: 10.1177/0960327117751235. Epub 2018 Jan 19. PubMed PMID: 29350052.

16: Watanabe S, Ozawa H, Kato H, Nimura-Matsune K, Hirayama T, Kudo F, Eguchi T, Kakinuma K, Yoshikawa H. Carbon-free production of 2-deoxy-scyllo-inosose (DOI) in cyanobacterium Synechococcus elongatus PCC 7942. Biosci Biotechnol Biochem. 2018 Jan;82(1):161-165. doi: 10.1080/09168451.2017.1411777. Epub 2018 Jan 3. PubMed PMID: 29297252.

17: Wang X, Ye T, Chen WJ, Lv Y, Hao Z, Chen J, Zhao JY, Wang HP, Cai YK. Structural shift of gut microbiota during chemo-preventive effects of epigallocatechin gallate on colorectal carcinogenesis in mice. World J Gastroenterol. 2017 Dec 14;23(46):8128-8139. doi: 10.3748/wjg.v23.i46.8128. PubMed PMID: 29290650; PubMed Central PMCID: PMC5739920.

18: Dutta B, Shetake NG, Barick BK, Barick KC, Pandey BN, Priyadarsini KI, Hassan PA. pH sensitive surfactant-stabilized Fe(3)O(4) magnetic nanocarriers for dual drug delivery. Colloids Surf B Biointerfaces. 2018 Feb 1;162:163-171. doi: 10.1016/j.colsurfb.2017.11.054. Epub 2017 Nov 22. PubMed PMID: 29190467.

19: Gorshkov V, Tarasova N, Gogoleva N, Osipova E, Petrova O, Kovtunov E, Gogolev Y. Polyphenol oxidase from Pectobacterium atrosepticum: identification and cloning of gene and characteristics of the enzyme. J Basic Microbiol. 2017 Dec;57(12):998-1009. doi: 10.1002/jobm.201700413. Epub 2017 Oct 25. PubMed PMID: 29067700.

20: Liu K, Chen S, Chen H, Tong P, Gao J. Cross-linked ovalbumin catalyzed by polyphenol oxidase: Preparation, structure and potential allergenicity. Int J Biol Macromol. 2018 Feb;107(Pt B):2057-2064. doi: 10.1016/j.ijbiomac.2017.10.072. Epub 2017 Oct 14. PubMed PMID: 29037873.